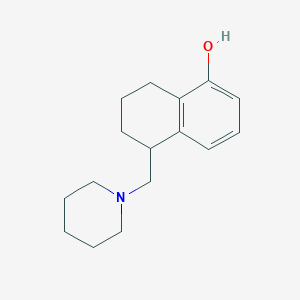
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)-
概要
説明
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- is a compound that features a piperidine moiety attached to a tetrahydronaphthalenol structure. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of various organic compounds, including medicinal products . The tetrahydronaphthalenol structure provides additional stability and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- typically involves the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment to Tetrahydronaphthalenol: The piperidine moiety is then attached to the tetrahydronaphthalenol structure through a series of reactions, including cyclization, cycloaddition, and annulation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- has various scientific research applications, including:
作用機序
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- include:
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
What sets 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- apart from these similar compounds is its unique combination of the piperidine moiety with the tetrahydronaphthalenol structure. This combination provides distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
特性
CAS番号 |
100632-50-6 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
5-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-9-5-7-14-13(6-4-8-15(14)16)12-17-10-2-1-3-11-17/h5,7,9,13,18H,1-4,6,8,10-12H2 |
InChIキー |
BQSZWSBIRSECFA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CCCC3=C2C=CC=C3O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
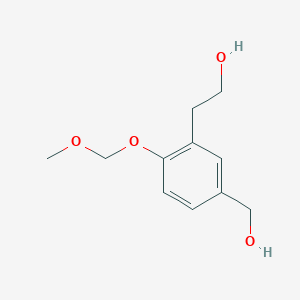
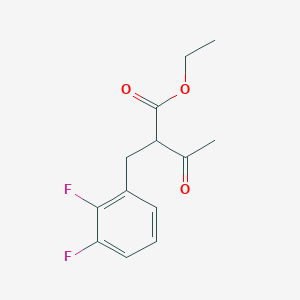
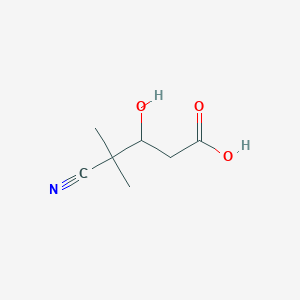
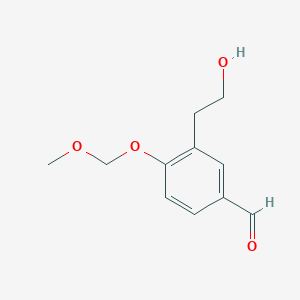
![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)
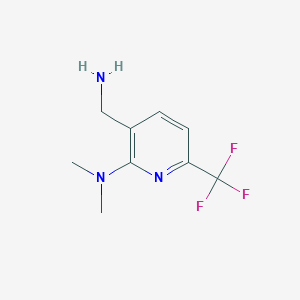

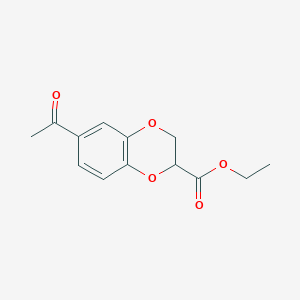
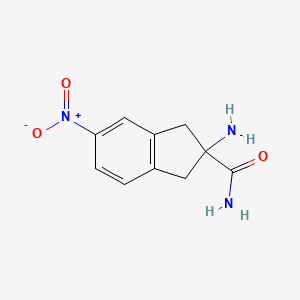
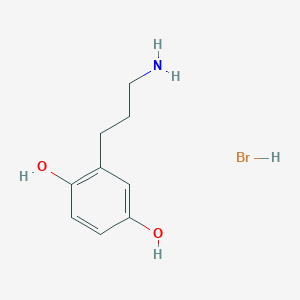
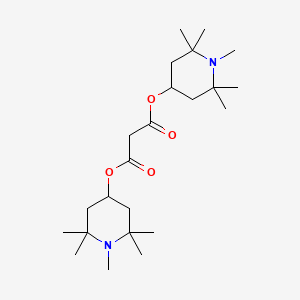
![4-Bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B8549424.png)
![n4-Hydroxy-2-isobutyl-n1-(9-oxo-1,8-diaza-tricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-yl)-succinamide](/img/structure/B8549428.png)
![8-Quinolinesulfonamide,n-[[(4,6-dichloro-2-pyrimidinyl)amino]carbonyl]-](/img/structure/B8549447.png)
